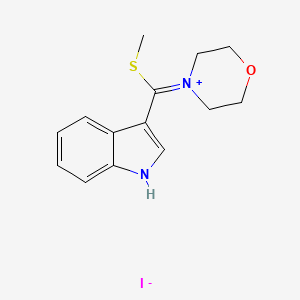
N-Acetylpyrrolidine-PEG2-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylpyrrolidine-PEG2-Br is a compound that serves as a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The chemical structure of this compound includes a pyrrolidine ring, an acetyl group, and a polyethylene glycol chain terminated with a bromine atom .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylpyrrolidine-PEG2-Br involves multiple steps. One common method includes the reaction of N-acetylpyrrolidine with a polyethylene glycol derivative that has a terminal bromine atom. The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
N-Acetylpyrrolidine-PEG2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, often at elevated temperatures.
Oxidation and Reduction Reactions: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield a new compound with an amine group replacing the bromine atom .
科学的研究の応用
N-Acetylpyrrolidine-PEG2-Br is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, making them valuable tools in:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for potential therapeutic applications, including targeted protein degradation in cancer and other diseases.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism of action of N-Acetylpyrrolidine-PEG2-Br involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain in this compound provides flexibility and solubility to the PROTAC molecule, enhancing its effectiveness .
類似化合物との比較
Similar Compounds
N-Acetylpyrrolidine-PEG2-OH: Similar structure but with a hydroxyl group instead of a bromine atom.
N-Acetylpyrrolidine-PEG2-NH2: Contains an amine group instead of a bromine atom.
N-Acetylpyrrolidine-PEG2-SH: Features a thiol group in place of the bromine atom.
Uniqueness
N-Acetylpyrrolidine-PEG2-Br is unique due to its bromine atom, which makes it highly reactive in substitution reactions. This reactivity allows for the easy modification of the compound to create a wide range of derivatives, making it a versatile tool in chemical synthesis and research .
特性
分子式 |
C10H18BrNO3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
2-[2-(2-bromoethoxy)ethoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H18BrNO3/c11-3-6-14-7-8-15-9-10(13)12-4-1-2-5-12/h1-9H2 |
InChIキー |
ADWBRKLQGRLOEL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)COCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


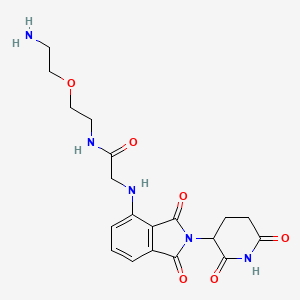




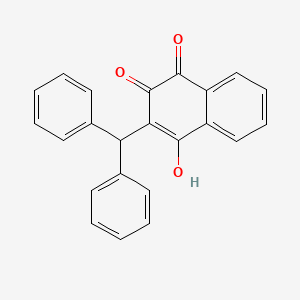
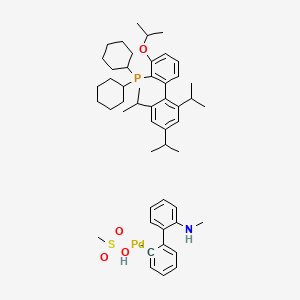
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)
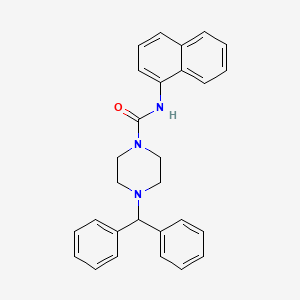
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)

